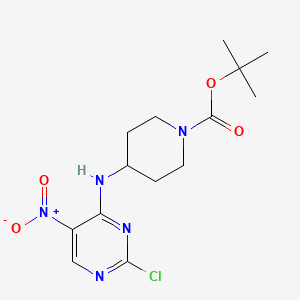![molecular formula C14H28O2Si B13887937 tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)
tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane: is an organic compound that features a tert-butyl group, a dihydropyran ring, and a dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane typically involves the reaction of 2-ethyl-3,4-dihydropyran with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane is used as a protecting group for alcohols. The dihydropyran ring can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: The compound’s ability to form stable intermediates makes it useful in the synthesis of biologically active molecules. It can be used in the development of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in polymer chemistry and materials science .
作用機序
The mechanism of action of tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane involves its ability to act as a protecting group for alcohols. The dihydropyran ring can be cleaved under acidic conditions, releasing the protected alcohol. This property is exploited in various synthetic pathways to temporarily protect functional groups during multi-step synthesis .
類似化合物との比較
tert-butyl-dimethylsilyl chloride: Used as a silylating agent in organic synthesis.
2-ethyl-3,4-dihydropyran: A precursor in the synthesis of various organic compounds.
dimethylsilyl ethers: Commonly used as protecting groups for alcohols.
Uniqueness: tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane is unique due to its combination of a tert-butyl group, a dihydropyran ring, and a dimethylsilane moiety. This combination provides stability and versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C14H28O2Si |
|---|---|
分子量 |
256.46 g/mol |
IUPAC名 |
tert-butyl-[(2-ethyl-3,4-dihydropyran-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H28O2Si/c1-7-14(10-8-9-11-15-14)12-16-17(5,6)13(2,3)4/h9,11H,7-8,10,12H2,1-6H3 |
InChIキー |
KFAUSKBZEGAWGP-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC=CO1)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


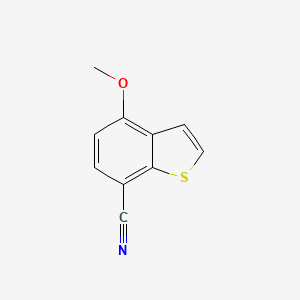
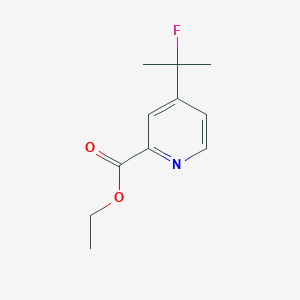
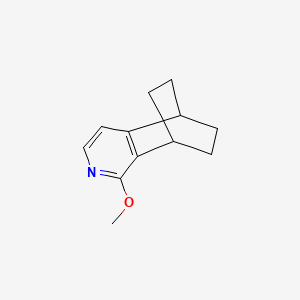
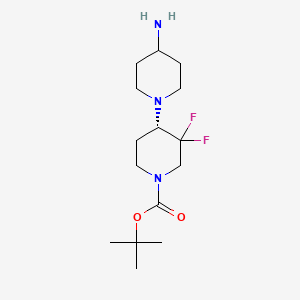
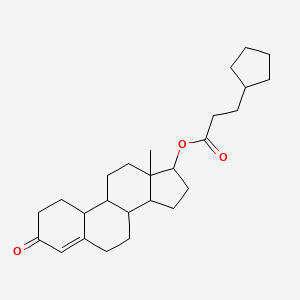
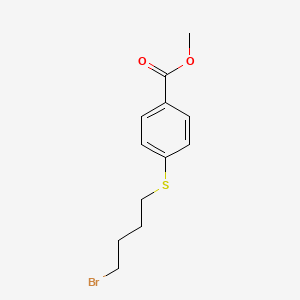
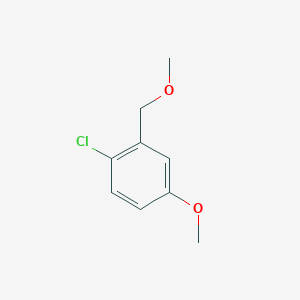
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
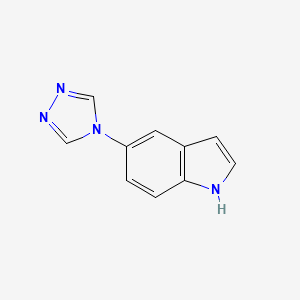
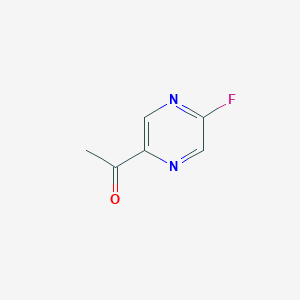
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)

